molecular formula C13H15BBrNO4 B595026 (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 1217500-59-8

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No.: B595026
CAS No.: 1217500-59-8
M. Wt: 339.98
InChI Key: RMYFCWUHNRAJJC-UHFFFAOYSA-N
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Description

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group attached to an indole ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .

Mode of Action

1-BOC-6-Bromo-indole-2-boronic acid, like other boronic acids, is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 1-BOC-6-Bromo-indole-2-boronic acid. This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Result of Action

The result of the action of 1-BOC-6-Bromo-indole-2-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 1-BOC-6-Bromo-indole-2-boronic acid, like other boronic acids, can be influenced by various environmental factors. These factors include temperature, pH, and the presence of other reactants. For instance, the compound is typically stored at temperatures below -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the following steps:

    Boc Protection: The attachment of a tert-butoxycarbonyl group to the nitrogen atom of the indole ring.

    Boronic Acid Formation:

These steps are carried out under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Protodeboronation: The removal of the boronic acid group, often facilitated by a catalyst.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).

    Protodeboronation: Often utilizes a radical approach with specific catalysts to achieve the desired transformation.

Major Products

The major products of these reactions depend on the specific substrates used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.

Scientific Research Applications

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.

    Medicine: May be used in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-1H-indol-2-yl)boronic acid: Lacks the Boc protecting group.

    (6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a boronic acid group.

Uniqueness

The presence of both the bromine atom and the Boc protecting group in (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid makes it unique, as it allows for selective reactions and protection of functional groups during synthesis.

Properties

IUPAC Name

[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYFCWUHNRAJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681543
Record name [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-59-8
Record name [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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